4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile
Description
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile is a benzonitrile derivative featuring a para-substituted ethyl group connected to a 2,4,6-trimethylphenyl moiety.
Properties
CAS No. |
143425-77-8 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C18H19N/c1-13-10-14(2)18(15(3)11-13)9-8-16-4-6-17(12-19)7-5-16/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
XHTPTLNEZLIHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile typically involves the reaction of 2,4,6-trimethylbenzyl chloride with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
- 4-(2-Hydroxyethyl)benzonitrile (C₉H₉NO): This compound replaces the trimethylphenyl group with a hydroxyethyl chain. The hydroxyl group introduces hydrogen-bonding capacity, increasing polarity and aqueous solubility (logP ≈ 1.2) compared to the hydrophobic 2,4,6-trimethylphenyl substituent in the target compound .
- 2-(4-Methylphenyl)benzonitrile (C₁₄H₁₁N): A positional isomer with a methylphenyl group at the ortho position of benzonitrile.
Electronic and Conjugation Effects
- 4-[2-(2-Benzofuranyl)ethenyl]benzonitrile (C₁₇H₁₁NO): The ethenyl linker enables conjugation between the benzofuran and benzonitrile moieties, enhancing UV absorption (λmax ~ 300 nm). In contrast, the ethyl group in the target compound disrupts conjugation, leading to weaker electronic communication between aromatic systems .
- 4-((2-Formylphenyl)ethynyl)-2-(trifluoromethyl)benzonitrile (C₁₈H₁₂F₃NO): The ethynyl group and trifluoromethyl substituent create strong electron-withdrawing effects, lowering the LUMO energy and increasing electrophilicity. The target compound’s trimethylphenyl group is electron-donating, raising the HOMO energy and favoring nucleophilic aromatic substitution .
Pharmacological Relevance
- 2,4,6-Tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile (L4): A triazole-substituted benzonitrile with demonstrated binding to viral proteases. The target compound’s trimethylphenyl ethyl group may enhance lipophilicity (predicted logP ~ 4.5), improving membrane permeability but reducing solubility compared to L4’s polar triazole groups .
- 4-({4-[(2,4,6-Trimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile: A structurally related kinase inhibitor candidate. The ethyl linker in the target compound could reduce steric hindrance during protein binding compared to bulkier pyrimidinylamino groups .
Data Table: Key Properties of Selected Benzonitrile Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties | Applications |
|---|---|---|---|---|---|
| 4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile | C₁₈H₁₉N | 249.35 | 2,4,6-Trimethylphenyl ethyl (para) | High logP (~4.5), Steric hindrance | Intermediate, Drug design |
| 4-(2-Hydroxyethyl)benzonitrile | C₉H₉NO | 147.17 | Hydroxyethyl (para) | Polar (logP ~1.2), H-bond donor | Solubility enhancer, Polymers |
| 4-[2-(2-Benzofuranyl)ethenyl]benzonitrile | C₁₇H₁₁NO | 245.28 | Benzofuranyl ethenyl (para) | Conjugated (λmax ~300 nm) | Optoelectronic materials |
| 2,4,6-Tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile | C₁₇H₁₄N₁₂ | 398.38 | Triazoleamino groups (meta/para) | High binding affinity | Antiviral agents |
Biological Activity
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, biological targets, and relevant case studies.
The compound exhibits biological activity primarily through its interactions with various enzymes and receptors. It is believed to act as an inhibitor or activator of specific biochemical pathways. The unique structural features, such as the presence of the nitrile group and the trimethylphenyl moiety, allow for selective binding to target proteins.
Target Enzymes and Receptors
Research indicates that 4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile may interact with the following biological targets:
- Cytochrome P450 Enzymes : These enzymes are crucial in drug metabolism and can activate or deactivate various compounds.
- Carbonic Anhydrases : Studies have shown that similar compounds can inhibit these enzymes, which play a role in regulating pH and fluid balance in tissues.
Study 1: Anticancer Activity
In a study published in Chemistry & Biology, researchers investigated the anticancer properties of related compounds with similar structures. They found that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways involving cytochrome P450 enzymes .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile | 15.7 | Apoptosis induction |
| Related Compound A | 10.5 | Cell cycle arrest |
| Related Compound B | 20.3 | Inhibition of angiogenesis |
Study 2: Insect Repellency
A study focused on the insecticidal properties of nitriles found that compounds with similar structural motifs exhibited significant repellency against house flies. The nitrile group was identified as a key functional element contributing to this activity .
Pharmacological Properties
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
